2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzoic acid
2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzoic acid
Brand Name:
Vulcanchem
CAS No.:
108950-06-7
VCID:
VC0510078
InChI:
InChI=1S/C14H10N2O4S/c17-14(18)9-5-1-3-7-11(9)15-13-10-6-2-4-8-12(10)21(19,20)16-13/h1-8H,(H,15,16)(H,17,18)
SMILES:
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC=CC=C3C(=O)O
Molecular Formula:
C14H10N2O4S
Molecular Weight:
302.31g/mol
2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzoic acid
CAS No.: 108950-06-7
Main Products
VCID: VC0510078
Molecular Formula: C14H10N2O4S
Molecular Weight: 302.31g/mol
CAS No. | 108950-06-7 |
---|---|
Product Name | 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzoic acid |
Molecular Formula | C14H10N2O4S |
Molecular Weight | 302.31g/mol |
IUPAC Name | 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]benzoic acid |
Standard InChI | InChI=1S/C14H10N2O4S/c17-14(18)9-5-1-3-7-11(9)15-13-10-6-2-4-8-12(10)21(19,20)16-13/h1-8H,(H,15,16)(H,17,18) |
Standard InChIKey | SSUZPRZTWRFTLE-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC=CC=C3C(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC=CC=C3C(=O)O |
PubChem Compound | 691186 |
Last Modified | Nov 17 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume